molecular formula C6H3Br2ClO2S B1301894 2,5-Dibromobenzenesulfonyl chloride CAS No. 23886-64-8

2,5-Dibromobenzenesulfonyl chloride

Cat. No.: B1301894
CAS No.: 23886-64-8
M. Wt: 334.41 g/mol
InChI Key: ZLMPLIWURYRGEB-UHFFFAOYSA-N
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Description

2,5-Dibromobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3Br2ClO2S. It is a derivative of benzenesulfonyl chloride, where two bromine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

It is known to be used in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific reaction context.

Mode of Action

2,5-Dibromobenzenesulfonyl chloride is an organic compound that is often used as a reagent in chemical reactions . It can react with various substrates to form new compounds. For example, it has been used to synthesize 1,1-dimethylethyl (2S,4R)-4-{[(2,5-dibromophenyl)sulfonyl]amino}-2-methyl-1-pyrrolidinecarboxylate and 1-benzyl-2-(2,5-dibromophenyl)indole .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reaction it is involved in. As a reagent, it contributes to the formation of new compounds with potentially diverse effects .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For instance, its melting point is reported to be between 69-73 °C , suggesting that it is stable under normal room temperature but can change state under elevated temperatures.

Biochemical Analysis

Biochemical Properties

2,5-Dibromobenzenesulfonyl chloride plays a crucial role in biochemical reactions, particularly in the formation of sulfonamide bonds. It interacts with enzymes, proteins, and other biomolecules through its sulfonyl chloride group, which can react with amines to form stable sulfonamide linkages. This reactivity is utilized in the modification of proteins and peptides, allowing for the study of enzyme mechanisms and protein-protein interactions. The compound’s ability to form covalent bonds with biomolecules makes it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It can influence cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity with amines allows it to alter the activity of key regulatory proteins, potentially affecting cellular responses to external stimuli. Additionally, this compound can impact gene expression by modifying transcription factors and other DNA-binding proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic amines, forming stable sulfonamide bonds. This reaction can inhibit or activate enzymes by modifying their active sites or regulatory domains. The compound can also alter gene expression by modifying transcription factors, thereby influencing the transcriptional activity of specific genes. These molecular interactions are critical for understanding the compound’s biochemical properties and its applications in research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings are essential for determining safe and effective dosages for research and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s reactivity with amines allows it to bind to specific proteins, facilitating its transport to various cellular compartments. This distribution is essential for understanding the compound’s localization and accumulation within cells, which can impact its biochemical properties and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on local biomolecules. This localization is crucial for understanding the compound’s activity and function within different cellular contexts. The ability to target specific subcellular regions makes this compound a valuable tool in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromobenzenesulfonyl chloride can be synthesized through the bromination of benzenesulfonyl chloride. The process involves the reaction of benzenesulfonyl chloride with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the 2 and 5 positions.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

    Coupling Reactions: It can be used in palladium-catalyzed coupling reactions with aryl or alkyl halides to form biaryl or diaryl compounds.

    Reduction Reactions: The compound can be reduced to 2,5-dibromobenzenesulfonamide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.

    Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Substitution Reactions: Products like 2,5-dibromobenzenesulfonamides, 2,5-dibromobenzenesulfonates, and 2,5-dibromobenzenesulfonyl thiols.

    Coupling Reactions: Biaryl or diaryl compounds.

    Reduction Reactions: 2,5-dibromobenzenesulfonamide.

Scientific Research Applications

2,5-Dibromobenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives and as a building block in the synthesis of complex molecules.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

    2,4-Dibromobenzenesulfonyl chloride: Similar structure but with bromine atoms at the 2 and 4 positions.

    Benzenesulfonyl chloride: The parent compound without bromine substitutions.

    2,5-Dichlorobenzenesulfonyl chloride: Chlorine atoms instead of bromine at the 2 and 5 positions.

Uniqueness: 2,5-Dibromobenzenesulfonyl chloride is unique due to the presence of bromine atoms, which enhance its reactivity and make it suitable for specific synthetic applications. The bromine atoms also influence the compound’s electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

2,5-dibromobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2ClO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMPLIWURYRGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372103
Record name 2,5-Dibromobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23886-64-8
Record name 2,5-Dibromobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromobenzenesulfonyl chloride
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Synthesis routes and methods

Procedure details

A modification of the published procedures of Moroni et al. in Macromolecules 1994, 27, 562 was used. A 300 mL round-bottom flask equipped with a reflux condenser, stirring bar, and gas inlet was charged with 1,4-dibromobenzene (50 g, 0.21 moles) and chlorosulfonic acid (100 mL). The mixture was heated to 90° C. for 2 hours under nitrogen to give a clear solution. The solution was cooled to room temperature and carefully poured onto ice (1 kg) to give a precipitate. The solids were collected by vacuum filtration, washed well with water, and air dried on the filter then dried under vacuum at 50° C. to give 68.36 g. The product was recrystallized from cyclohexane after treating with decolorizing carbon, collected by vacuum filtration, and dried at 50° C. under vacuum to give 55.37 g (79% yield) of 2,5-dibromobenzenesulfonyl chloride. 1H NMR (CDCl3): 7.66 (dd, 8.4, 2.3 Hz, 1H), 7.72 (d, 8.4 Hz, 1H), 8.30 (d, 2.3 Hz, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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